![molecular formula C36H48CaN10O16P2 B1383855 Bucladesine Calcium CAS No. 938448-87-4](/img/structure/B1383855.png)
Bucladesine Calcium
Overview
Description
Bucladesine Calcium, also known as Dibutyryl-cAMP calcium salt or DC2797 calcium salt, is a cell-permeable cyclic AMP (cAMP) analog . It mimics the action of endogenous cAMP and acts as a phosphodiesterase inhibitor . This compound is used in a wide variety of research applications because it can induce normal physiological responses when added to cells in experimental conditions .
Molecular Structure Analysis
The molecular formula of Bucladesine Calcium is C18H23N5O8P . The average molecular weight is 469.386 Da and the monoisotopic mass is 469.136261 Da .Physical And Chemical Properties Analysis
Bucladesine Calcium has a molecular weight of 488.42 . It should be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications
Neurology: Seizure Modulation
Bucladesine has been studied for its effects on seizure activity. In experiments with mice, bucladesine at a concentration of 300nM/mouse reduced the seizure latency and threshold when induced by pentylenetetrazol . This suggests potential applications in understanding and possibly treating seizure disorders.
Pharmacology: Morphine Withdrawal Syndrome
Research indicates that Bucladesine can significantly attenuate morphine withdrawal symptoms. At doses ranging from 50-100nM/mouse, it showed a notable reduction in withdrawal syndrome, and in combination with H-89 (a protein kinase inhibitor), it had an additive effect . This could be valuable in developing therapies for opioid addiction.
Developmental Biology: Neurite Outgrowth
Bucladesine promotes neurite outgrowth in cell cultures, which is a critical process in neuronal development. The presence of nardosinone enhances this effect, which could be beneficial in studying developmental processes and neurodegenerative diseases .
Oncology: Apoptosis Regulation
Bucladesine may influence the BAX/BCL-2 pathway, which is involved in the regulation of apoptosis. This pathway’s activity is crucial in cancer research, as it can determine the survival or death of cancer cells .
Mechanism of Action
Target of Action
Bucladesine Calcium, also known as Dibutyryl cAMP calcium salt, is a selective activator of cAMP-dependent protein kinase (PKA) . This compound primarily targets PKA and increases its activity . It also inhibits Plasminogen activator inhibitor 1 .
Mode of Action
Bucladesine Calcium is a cyclic nucleotide derivative that mimics the action of endogenous cAMP and is a phosphodiesterase inhibitor . It is a cell-permeable cAMP analog, meaning it can pass through cell membranes and increase intracellular cAMP levels . This leads to the selective activation of PKA , which in turn can induce normal physiological responses when added to cells in experimental conditions .
Biochemical Pathways
The primary biochemical pathway affected by Bucladesine Calcium is the cAMP/PKA pathway . By increasing intracellular cAMP levels, Bucladesine Calcium activates PKA, which then influences various downstream effects. For instance, it has been shown to increase the activity of CHAT , a key enzyme involved in acetylcholine synthesis.
Pharmacokinetics
As a cell-permeable camp analog, it is likely to be readily absorbed and distributed within cells .
Result of Action
Bucladesine Calcium can induce normal physiological responses in cells under experimental conditions . For example, it has been shown to enhance neurite outgrowth in cell cultures . In animal studies, it has been found to reduce seizure latency and threshold , and attenuate morphine withdrawal syndrome .
properties
InChI |
InChI=1S/2C18H24N5O8P.Ca/c2*1-3-5-11(24)22-16-13-17(20-8-19-16)23(9-21-13)18-15(30-12(25)6-4-2)14-10(29-18)7-28-32(26,27)31-14;/h2*8-10,14-15,18H,3-7H2,1-2H3,(H,26,27)(H,19,20,22,24);/t2*10-,14-,15-,18-;/m11./s1 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYMTGFYEAYJQR-NGVPHMJWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)C3C(C4C(O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.CCCC(=O)NC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@H]4[C@H](O3)COP(=O)(O4)O)OC(=O)CCC.[Ca] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H48CaN10O16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
978.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 127255644 |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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